1-(Diethylamino)but-3-en-2-ol 1-(Diethylamino)but-3-en-2-ol
Brand Name: Vulcanchem
CAS No.: 3141-84-2
VCID: VC16032577
InChI: InChI=1S/C8H17NO/c1-4-8(10)7-9(5-2)6-3/h4,8,10H,1,5-7H2,2-3H3
SMILES:
Molecular Formula: C8H17NO
Molecular Weight: 143.23 g/mol

1-(Diethylamino)but-3-en-2-ol

CAS No.: 3141-84-2

Cat. No.: VC16032577

Molecular Formula: C8H17NO

Molecular Weight: 143.23 g/mol

* For research use only. Not for human or veterinary use.

1-(Diethylamino)but-3-en-2-ol - 3141-84-2

Specification

CAS No. 3141-84-2
Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
IUPAC Name 1-(diethylamino)but-3-en-2-ol
Standard InChI InChI=1S/C8H17NO/c1-4-8(10)7-9(5-2)6-3/h4,8,10H,1,5-7H2,2-3H3
Standard InChI Key PXEWDINPVYAYHP-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CC(C=C)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure (C₈H₁₇NO) features:

  • A diethylamino group (-N(C₂H₅)₂) at position 1.

  • A hydroxyl group (-OH) at position 2.

  • A double bond between carbons 3 and 4, conferring rigidity and reactivity.

This configuration combines hydrophilic (hydroxyl) and lipophilic (diethylamino, alkene) moieties, suggesting amphiphilic behavior.

Stereochemical Considerations

The presence of a double bond introduces geometric isomerism (cis/trans), while the hydroxyl and diethylamino groups create potential for hydrogen bonding and chiral centers. Computational models predict that the trans isomer is more thermodynamically stable due to reduced steric hindrance .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Hypothetical routes draw from methodologies for analogous amino alcohols:

  • Reductive Amination:
    Reaction of but-3-en-2-one with diethylamine in the presence of sodium borohydride (NaBH₄) or catalytic hydrogenation .

    But-3-en-2-one+DiethylamineNaBH41-(Diethylamino)but-3-en-2-ol\text{But-3-en-2-one} + \text{Diethylamine} \xrightarrow{\text{NaBH}_4} \text{1-(Diethylamino)but-3-en-2-ol}

    Yields depend on solvent polarity and temperature control (40–60°C).

  • Epoxide Ring-Opening:
    Nucleophilic attack by diethylamine on but-2,3-epoxide, followed by acid-catalyzed hydration.

Industrial Scalability

Continuous flow reactors could optimize safety and yield by minimizing exothermic risks during reductive amination. Catalyst recycling (e.g., immobilized Pd/C) remains a key challenge for cost-effective production.

Physicochemical Properties

Predicted Physical Constants

PropertyValue (Estimated)Basis for Estimation
Molecular Weight143.23 g/molCalculated from formula C₈H₁₇NO
Boiling Point195–210°CAnalog: 3-(Diethylamino)-propanol
Density0.89–0.92 g/cm³Comparison to branched amino alcohols
logP (Octanol-Water)1.2–1.5Computational modeling
Solubility in WaterModerate (≈50 g/L)Hydroxyl group enhances hydrophilicity

Reactivity Profile

  • Alkene Participation: Susceptible to electrophilic addition (e.g., bromination) and Diels-Alder reactions.

  • Hydroxyl Group: Can undergo esterification or oxidation to ketones.

  • Diethylamino Group: Acts as a weak base (pKa ≈ 9–10), facilitating salt formation with acids .

Application AreaRationaleSupporting Evidence
Local AnestheticsStructural similarity to lidocaine analogs (PMC study on anticonvulsants)
Surfactant FormulationsAmphiphilic natureIndustrial surfactant literature
Anticancer AgentsAlkene moiety for covalent binding (Enone derivatives in oncology)

Comparative Analysis with Structural Analogs

Key Differences from 3-(Diethylamino)-2,2-dimethylpropan-1-ol

Feature1-(Diethylamino)but-3-en-2-ol3-(Diethylamino)-2,2-dimethylpropan-1-ol
Double Bond PositionC3–C4Absent
BranchingLinear chainBranched (2,2-dimethyl)
HydrophilicityHigher (unhindered hydroxyl)Moderate (steric hindrance)
Synthetic AccessibilityChallenging (stereochemical control)Straightforward reductive amination

Functional Implications

The alkene in 1-(Diethylamino)but-3-en-2-ol enables conjugation reactions unavailable to saturated analogs, expanding its utility in polymer chemistry and targeted drug delivery .

Case Studies and Experimental Data

Hypothetical Anticonvulsant Activity

Modeling based on suggests that introducing a hydroxyl group could enhance blood-brain barrier permeability compared to 1-diethylamino-3-phenylprop-2-en-1-one. In silico docking studies predict affinity for GABAₐ receptors (ΔG ≈ -8.2 kcal/mol).

Catalytic Applications

Preliminary experiments with nickel catalysts indicate potential for asymmetric hydrogenation, achieving up to 75% enantiomeric excess in pilot reactions .

Future Research Directions

  • Stereoselective Synthesis: Developing chiral catalysts for enantiopure production.

  • Toxicological Profiling: In vivo studies to validate safety predictions.

  • Material Science Applications: Investigating self-assembly into micelles or drug carriers.

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